molecular formula C18H25NO2S B8322465 5-(3,5-Bis(tert-butyl)-4-hydroxyphenyl)methylene-4-thiazolidinone

5-(3,5-Bis(tert-butyl)-4-hydroxyphenyl)methylene-4-thiazolidinone

Cat. No.: B8322465
M. Wt: 319.5 g/mol
InChI Key: BUDGLLLMROWLOB-UHFFFAOYSA-N
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Description

5-(3,5-Bis(tert-butyl)-4-hydroxyphenyl)methylene-4-thiazolidinone is a useful research compound. Its molecular formula is C18H25NO2S and its molecular weight is 319.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H25NO2S

Molecular Weight

319.5 g/mol

IUPAC Name

5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H25NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-9,20H,10H2,1-6H3,(H,19,21)

InChI Key

BUDGLLLMROWLOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NCS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 69.90 g of 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene}-2-thioxo-4-thiazolidinone in 4 liters of ethanol was hydrogenated at 500 pounds per square inch (psi) in the presence of 200 g of 5% palladium on carbon overnight at 100° C. The reaction mixture was filtered and evaporated to dryness. In sections, the material was dissolved in 1 volume of hot ethyl acetate, diluted with 2 volumes of hexane, filtered, and loaded onto a silica gel chromatography column. Elution with 35% ethyl acetate in hexane provided various fractions which were combined according to the purities of the respective compounds. A total of 4.6 g of Compound B were isolated by chromatography. Fractions which were predominantly Compound B were crystallized from ethyl acetate/hexane providing a total yield of Compound B of 13.79 g. Rechromatography of fractions containing impure Compound C on silica eluting with 25% ethyl acetate in hexane provided 9.82 g of Compound C.
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
200 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Reaction Step One
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